(S)-Fmoc-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid synthesis protocol
(S)-Fmoc-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid synthesis protocol
An In-Depth Technical Guide to the Synthesis of (S)-Fmoc-5,5-dimethyl-1,3-thiazolidine-4-carboxylic Acid
Executive Summary
(S)-Fmoc-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid is a valuable synthetic building block, primarily utilized in solid-phase peptide synthesis (SPPS). It serves as a conformationally constrained pseudoproline analogue and an effective protecting group for the thiol and amine functionalities of D-penicillamine. This guide provides a comprehensive, field-tested protocol for the two-step synthesis of this compound, beginning with the cyclization of D-penicillamine with formaldehyde, followed by the N-protection of the resulting thiazolidine intermediate with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). We delve into the mechanistic rationale behind each step, offering insights into reaction optimization, troubleshooting, and rigorous characterization of the final product. This document is intended for researchers, chemists, and drug development professionals seeking a robust and reproducible synthetic method.
Introduction: Strategic Importance in Peptide Chemistry
The incorporation of non-canonical amino acids is a cornerstone of modern peptide design, enabling the creation of peptidomimetics with enhanced stability, receptor affinity, and novel biological activities. (S)-Fmoc-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid (Fmoc-Dmt-OH) is a derivative of D-penicillamine, a non-proteinogenic amino acid featuring a gem-dimethyl substitution on the β-carbon.[1]
The thiazolidine ring serves a dual purpose:
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Orthogonal Protection: It simultaneously protects the secondary amine and the thiol group of the penicillamine core. This cyclic structure is stable to the basic conditions used for Fmoc removal during SPPS but can be cleaved under specific acidic conditions, unmasking a cysteine-like residue at a desired stage.
-
Conformational Constraint: The five-membered ring introduces a rigid kink in the peptide backbone, similar to a proline residue. This is instrumental in stabilizing specific secondary structures, such as β-turns, which are often crucial for biological recognition.[2]
The Fmoc group is the standard, base-labile Nα-protecting group for SPPS, allowing for iterative, controlled peptide assembly.[3][4] The synthesis of Fmoc-Dmt-OH is therefore a critical enabling step for its application in advanced peptide synthesis.[5][6]
Part 1: Synthesis Pathway and Mechanistic Insights
The synthesis is achieved in two sequential, high-yielding steps. The overall transformation begins with commercially available D-penicillamine.
Overall Reaction Scheme
Caption: Two-step synthesis of the target compound.
Step 1: Thiazolidine Ring Formation
Principle: This reaction is a classical condensation between the α-amino and thiol groups of D-penicillamine and an electrophilic carbonyl, in this case, formaldehyde. The reaction proceeds via a hemiaminal and hemithioacetal intermediate, which rapidly cyclizes and dehydrates to form the stable thiazolidine ring.
Causality & Experimental Choices:
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Reactant Selection: D-Penicillamine is chosen to impart the desired (S)-stereochemistry at the α-carbon (C4 of the thiazolidine ring).[1] Formaldehyde is the simplest aldehyde and yields an unsubstituted C2 on the ring, which minimizes steric hindrance.
-
Reaction Medium: The reaction is performed in an aqueous medium, often buffered to a neutral or slightly basic pH. This ensures the amine group is sufficiently nucleophilic to attack the formaldehyde carbonyl. Studies on the reaction of formaldehyde with cysteine have shown this cyclization to be highly efficient under these conditions.[7]
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Stoichiometry: A slight excess of formaldehyde is typically used to drive the reaction to completion, but a large excess should be avoided to simplify purification.
Step 2: Nα-Fmoc Protection
Principle: This is a standard nucleophilic acyl substitution reaction. The secondary amine of the thiazolidine intermediate acts as the nucleophile, attacking the activated carbonyl of the Fmoc-donating reagent.
Causality & Experimental Choices:
-
Reagent Selection: While Fmoc-Cl is effective, Fmoc-OSu (9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide) is often preferred. Fmoc-OSu is less prone to hydrolysis and reduces the risk of forming oligopeptide side products, which can be a complication when using the more reactive Fmoc-Cl under Schotten-Baumann conditions.[8]
-
Solvent System & Base: A biphasic system, such as acetone/water or dioxane/water, is ideal. The organic solvent solubilizes the Fmoc reagent, while the aqueous phase dissolves the amino acid intermediate and the inorganic base (e.g., NaHCO₃ or Na₂CO₃). The base is critical; it deprotonates the ammonium group of the intermediate, activating the nitrogen as a potent nucleophile.[9]
-
Temperature Control: The reaction is initiated at 0°C to control the initial exothermic reaction and minimize hydrolysis of the Fmoc reagent. It is then allowed to warm to room temperature to ensure the reaction proceeds to completion.
Part 2: Detailed Experimental Protocols
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| D-Penicillamine | ≥99% | Standard Chemical Supplier |
| Formaldehyde Solution | 37% w/w in H₂O | Standard Chemical Supplier |
| Sodium Hydroxide (NaOH) | Reagent Grade | Standard Chemical Supplier |
| 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) | ≥98% | Standard Chemical Supplier |
| Sodium Carbonate (Na₂CO₃) | Anhydrous, ≥99.5% | Standard Chemical Supplier |
| Acetone | ACS Grade | Standard Chemical Supplier |
| Diethyl Ether | Anhydrous | Standard Chemical Supplier |
| Hydrochloric Acid (HCl) | Concentrated, 37% | Standard Chemical Supplier |
| Ethyl Acetate | ACS Grade | Standard Chemical Supplier |
| Hexanes | ACS Grade | Standard Chemical Supplier |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Standard Chemical Supplier |
Equipment: Magnetic stirrer with stir bars, round-bottom flasks, ice bath, separatory funnel, rotary evaporator, Büchner funnel, pH meter or pH paper, standard laboratory glassware.
Protocol 1: Synthesis of (S)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid
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Dissolution: In a 250 mL round-bottom flask, dissolve D-penicillamine (10.0 g, 67.0 mmol) in 100 mL of deionized water. Adjust the pH to ~7.5 with a 1 M NaOH solution.
-
Addition of Formaldehyde: To the stirring solution, add formaldehyde (5.6 mL of a 37% aqueous solution, 74.0 mmol, 1.1 equiv.) dropwise over 10 minutes at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 4 hours. The reaction progress can be monitored by TLC (n-butanol:acetic acid:water = 4:1:1), observing the consumption of D-penicillamine.
-
Isolation: Upon completion, cool the reaction mixture in an ice bath for 30 minutes. The white, crystalline product will precipitate.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with two portions of ice-cold deionized water (2 x 20 mL) followed by one portion of cold diethyl ether (20 mL).
-
Drying: Dry the product under high vacuum to a constant weight. A typical yield is 9.8 g (91%). The product is generally used in the next step without further purification.
Protocol 2: Synthesis of (S)-Fmoc-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid
-
Preparation: In a 500 mL three-neck flask equipped with a magnetic stirrer and thermometer, dissolve the intermediate (S)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid (9.0 g, 55.8 mmol) and sodium carbonate (11.8 g, 111.6 mmol, 2.0 equiv.) in a mixture of 100 mL of acetone and 100 mL of water.
-
Cooling: Cool the solution to 0°C in an ice-salt bath.
-
Addition of Fmoc-Cl: In a separate beaker, dissolve Fmoc-Cl (15.1 g, 58.6 mmol, 1.05 equiv.) in 50 mL of acetone. Add this solution dropwise to the cold, vigorously stirring reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 5°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 12-16 hours.
-
Workup - Solvent Removal: Remove the acetone from the reaction mixture using a rotary evaporator.
-
Workup - Acidification: Transfer the remaining aqueous solution to a 1 L beaker and cool in an ice bath. Carefully acidify the solution to pH 2 by slowly adding concentrated HCl. A white precipitate will form.
-
Extraction: Extract the product from the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Washing and Drying: Combine the organic layers in a separatory funnel and wash with water (2 x 50 mL) and then with brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield a white solid or foam.
-
Purification: The crude product can be purified by recrystallization from an ethyl acetate/hexanes solvent system to yield the final product as a white crystalline solid. Typical yield is 18.5 g (86%).
Part 3: Characterization and Quality Control
Rigorous analytical validation is essential to confirm the identity and purity of the final product, ensuring its suitability for SPPS.
| Parameter | Method | Expected Result |
| Appearance | Visual | White to off-white crystalline solid |
| Melting Point | Melting Point Apparatus | 148 - 160 °C[10] |
| ¹H NMR | (400 MHz, CDCl₃) | Consistent with structure: signals for Fmoc group (7.2-7.8 ppm), thiazolidine ring protons, and gem-dimethyl protons (~1.3-1.7 ppm). |
| Mass Spectrometry | ESI-MS | [M+H]⁺ calculated for C₂₁H₂₁NO₄S: 384.12; found: 384.1 |
| Purity | RP-HPLC | ≥98% (254 nm) |
| Optical Rotation | Polarimeter | [α]D²⁰ = -18 ± 2° (c=1 in DMF)[10] |
Part 4: Visualization of Workflow & Mechanism
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
References
- Vertex AI Search. (2024). Synthesis of N -Fmoc-Protected Amino Acid Esters and Peptides.
- J&K Scientific. (2024). Fmoc-(R)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid.
- National Institutes of Health (NIH). (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group.
- Bol, K. M., et al. (1997).
- The Royal Society of Chemistry. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media.
- Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups.
- Chem-Impex. (n.d.). Boc-(S-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid.
- LookChem. (n.d.). (s)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid suppliers USA.
- Chem-Impex. (n.d.). Fmoc-(R)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid.
- Peptides.co. (n.d.). The Critical Role of Fmoc-Ser(tBu)-OH in Fmoc Peptide Synthesis.
- ResearchGate. (2019). How formaldehyde reacts with amino acids.
- TargetMol. (n.d.). Fmoc-Thr(tBu)-OH | Solid-phase Peptide synthesis.
- Chem-Impex. (n.d.). 4R-Fmoc-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid.
- Alfa Chemistry. (n.d.). CAS 141636-66-0 Fmoc-(S)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid.
- ChemScene. (n.d.). (S)-FMOC-5,5-Dimethyl-1,3-thiazolidine-4-carboxylic acid.
- Royal Society of Chemistry. (2025). An efficient, safe, and scalable method for the preparation of d - and l -penicillamines. Organic & Biomolecular Chemistry.
- Merck Millipore. (2011). Novabiochem® Letters: 4/11.
- Alfa Chemistry. (n.d.). CAS 22916-26-3 (S)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid.
- Aapptec Peptides. (n.d.). Fmoc-Pen(Trt)-OH [201531-88-6].
- ResearchGate. (n.d.).
- Pakistan Journal of Pharmaceutical Sciences. (n.d.). Synthesis of (4R)
- Journal of Physics: Conference Series. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity.
- Sigma-Aldrich. (n.d.). Fmoc-Pen(Trt)-OH 96 201531-88-6.
- PubMed. (2002). Specific determination of cysteine and penicillamine through cyclization to 2-thioxothiazolidine-4-carboxylic acids.
- National Institutes of Health (NIH). (n.d.). Selective Penicillamine Substitution Enables Development of a Potent Analgesic Peptide that Acts Through a Non-Opioid Based Mechanism.
- National Institutes of Health (NIH). (n.d.). Advances in Fmoc solid-phase peptide synthesis.
- PubMed. (n.d.).
- ACS Publications. (2014). Cysteine Pseudoprolines for Thiol Protection and Peptide Macrocyclization Enhancement in Fmoc-Based Solid-Phase Peptide Synthesis. Organic Letters.
- National Institutes of Health (NIH). (n.d.). Direct Fmoc-Chemistry-Based Solid Phase Synthesis of Peptidyl Thioesters.
- Aapptec Peptides. (n.d.). Fmoc-D-Thz-OH [198545-89-0].
- Chem-Impex. (n.d.). ácido 4R-Fmoc-2,2-dimetil-1,3-tiazolidina-4-carboxílico.
Sources
- 1. An efficient, safe, and scalable method for the preparation of d- and l-penicillamines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. merckmillipore.com [merckmillipore.com]
- 3. nbinno.com [nbinno.com]
- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. chemimpex.com [chemimpex.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. rsc.org [rsc.org]
- 10. chemimpex.com [chemimpex.com]
